molecular formula C11H15NO B182630 N-(2-methylphenyl)butanamide CAS No. 33913-15-4

N-(2-methylphenyl)butanamide

Cat. No. B182630
CAS RN: 33913-15-4
M. Wt: 177.24 g/mol
InChI Key: CTKWAPPTXSVBQK-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)butanamide, also known as N-isobutyl-2-methylphenylacetamide (IMPA), is a chemical compound that belongs to the family of N-acylphenylacetamides. It is a white crystalline solid, soluble in organic solvents, and has been studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)butanamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. It has been shown to bind to the CB1 receptor, which is involved in the regulation of various physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methylphenyl)butanamide in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, one of the main limitations is its relatively high cost compared to other similar compounds.

Future Directions

Future research on N-(2-methylphenyl)butanamide could focus on further understanding its mechanism of action and potential therapeutic uses in various neurological disorders. It could also focus on the development of more cost-effective synthesis methods and the optimization of its pharmacological properties for potential clinical use. Additionally, future research could investigate the potential use of this compound in combination with other therapeutic agents for the treatment of various disorders.

Scientific Research Applications

N-(2-methylphenyl)butanamide has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic agent, as well as for its potential use in the treatment of addiction and withdrawal symptoms.

properties

CAS RN

33913-15-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-methylphenyl)butanamide

InChI

InChI=1S/C11H15NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13)

InChI Key

CTKWAPPTXSVBQK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process for preparing methyl N-butyryl-4-amino-3-methyl-benzoate, comprising a first step of reacting o-toluidine with butyryl chloride to give N-butyryl-2-methylaniline, a second step of brominating the N-butyryl-2-methylaniline to give N-(4-bromo-2-methylphenyl)butanamide and a third step of converting the N-(4-bromo-2-methylphenyl)butanamide by reaction with carbon monoxide and methanol in the presence of a palladium catalyst to give methyl N-butyryl-4-amino-3-methylbenzoate.
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Synthesis routes and methods II

Procedure details

1128.6 g of o-toluidine were initially charged in 500 ml of toluene and heated to 90° C. 134.3 g of butyryl chloride were added dropwise within 2 hours. After completed addition, the mixture was heated to reflux and stirring continued at this temperature until the end of gas formation. The mixture was cooled to 70° C., 12 ml of methanol were added and stirring was continued for an hour. To remove the methanol, the mixture was heated and 70 ml were distilled off. 300 ml of toluene were then distilled off and 400 ml of cyclohexane were added. The mixture was cooled to 10° C. and filtration gave 199.5 g (92% yield) of the product in 98% purity after drying.
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1128.6 g
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12 mL
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Yield
92%

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